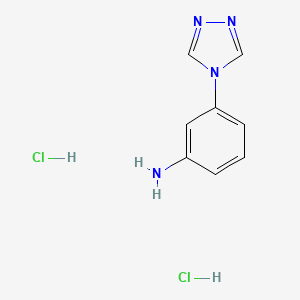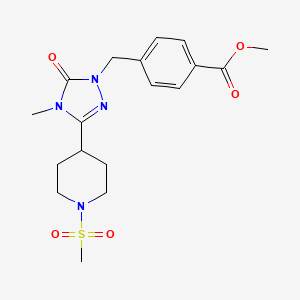![molecular formula C18H20N6O2 B2807216 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-35-6](/img/structure/B2807216.png)
1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CEP-26401, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, making it an important target for cancer therapy.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with 3-(phenylamino)propylamine, followed by cyclization with acetic anhydride and subsequent oxidation to form the final product.
Starting Materials
2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid, 3-(phenylamino)propylamine, Acetic anhydride, Oxidizing agent (e.g. hydrogen peroxide)
Reaction
Step 1: Condensation of 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid with 3-(phenylamino)propylamine in the presence of a coupling agent (e.g. EDC, HOBt) to form the corresponding amide., Step 2: Cyclization of the amide with acetic anhydride in the presence of a Lewis acid catalyst (e.g. BF3) to form the imidazo[2,1-f]purine ring system., Step 3: Oxidation of the resulting intermediate with an oxidizing agent (e.g. hydrogen peroxide) to form the final product, 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
作用機序
PARP inhibitors like 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione work by blocking the activity of PARP enzymes, which are involved in DNA repair pathways. When PARP is inhibited, cancer cells become more susceptible to DNA damage and cell death. Additionally, PARP inhibitors can enhance the effects of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage caused by these treatments.
生化学的および生理学的効果
1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models of cancer. In clinical trials, 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown good safety and tolerability profiles, with manageable side effects.
実験室実験の利点と制限
1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a potent and selective PARP inhibitor, making it a valuable tool for studying the role of PARP in cancer biology. However, like all small molecule inhibitors, it has limitations in terms of specificity and off-target effects. Careful experimental design and appropriate controls are necessary to ensure that observed effects are due to PARP inhibition and not other factors.
将来の方向性
For 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include further clinical trials to evaluate its efficacy in specific types of cancer, as well as combination therapy with other cancer treatments. Additionally, research is ongoing to identify biomarkers that can predict response to PARP inhibitors like 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which could help guide patient selection for treatment. Finally, continued optimization of PARP inhibitors like 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is necessary to improve their potency, selectivity, and pharmacokinetic properties for use in cancer therapy.
科学的研究の応用
1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in preclinical models of cancer, showing promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy and radiation therapy. Clinical trials have also been conducted, with 1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione showing good safety and tolerability profiles in patients with advanced solid tumors.
特性
IUPAC Name |
6-(3-anilinopropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-12-11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23(12)10-6-9-19-13-7-4-3-5-8-13/h3-5,7-8,11,19H,6,9-10H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLILDFMLLIFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-8-(3-(phenylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2807134.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2807136.png)
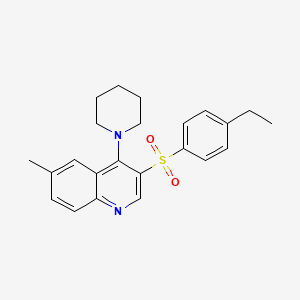
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2807139.png)
![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2807141.png)
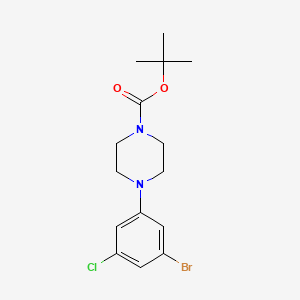
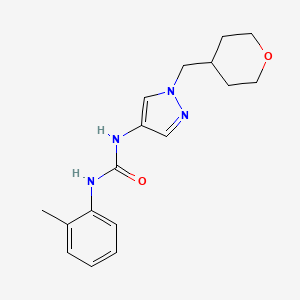
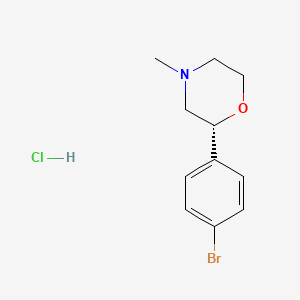
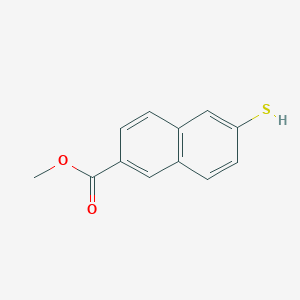

![2-chloro-N-(4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenyl)acetamide](/img/structure/B2807151.png)
